N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex carboxamide derivative featuring a cyclopentane core substituted with a thiophen-2-yl group and an amide-linked pyrrolidine moiety bearing a thiazol-2-yl substituent. The compound’s design integrates heterocyclic systems (thiazole and thiophene) known for their pharmacological relevance, including enhanced bioavailability and electronic properties conducive to target binding.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-15(17(6-1-2-7-17)14-4-3-10-22-14)19-13-5-9-20(12-13)16-18-8-11-23-16/h3-4,8,10-11,13H,1-2,5-7,9,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQUIHRXKOGYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN(C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Thiophene
Cyclopentanecarbonyl chloride reacts with thiophene in the presence of AlCl₃ to yield 1-(thiophen-2-yl)cyclopentanecarbonyl chloride, followed by hydrolysis:
$$
\text{Cyclopentanecarbonyl chloride} + \text{Thiophene} \xrightarrow{\text{AlCl}3} \text{1-(Thiophen-2-yl)cyclopentanecarbonyl chloride} \xrightarrow{\text{H}2\text{O}} \text{1-(Thiophen-2-yl)cyclopentanecarboxylic acid}
$$
Conditions : Dichloromethane (DCM), 0°C to RT, 12–24 hours.
Yield : 68–72% after recrystallization (ethyl acetate/hexane).
Alternative Route: Grignard Addition
Cyclopentanone undergoes Grignard addition with thiophen-2-ylmagnesium bromide, followed by Jones oxidation:
$$
\text{Cyclopentanone} + \text{Thiophen-2-ylMgBr} \rightarrow \text{1-(Thiophen-2-yl)cyclopentanol} \xrightarrow{\text{CrO}_3} \text{1-(Thiophen-2-yl)cyclopentanecarboxylic acid}
$$
Conditions : Tetrahydrofuran (THF), −78°C to RT; oxidation in acetone/H₂SO₄.
Yield : 55–60% (lower due to overoxidation side products).
Synthesis of 1-(Thiazol-2-yl)Pyrrolidin-3-amine
Hantzsch Thiazole Synthesis
Pyrrolidin-3-amine reacts with 1,3-dichloroacetone and Boc-protected thiourea to form the thiazole ring (Scheme 1):
$$
\text{Pyrrolidin-3-amine} + \text{1,3-Dichloroacetone} + \text{Thiourea} \xrightarrow{\text{NaH, THF}} \text{N-Boc-1-(thiazol-2-yl)pyrrolidin-3-amine}
$$
Key Steps :
Alternative Thiazole Functionalization
Direct alkylation of preformed thiazole with pyrrolidine-3-amine:
$$
\text{2-Bromothiazole} + \text{Pyrrolidin-3-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Thiazol-2-yl)pyrrolidin-3-amine}
$$
Conditions : 60°C, 24 hours.
Yield : 40–45% (limited by competing N-alkylation side reactions).
Amide Bond Formation
Carbodiimide-Mediated Coupling
1-(Thiophen-2-yl)cyclopentanecarboxylic acid reacts with 1-(thiazol-2-yl)pyrrolidin-3-amine using EDAC and DMAP:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDAC, DMAP, DCM}} \text{N-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide}
$$
Conditions : 0°C to RT, 30 minutes to 3 hours.
Yield : 20–77% (dependent on steric hindrance).
Phosphonium Reagent Coupling
Higher yields achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP):
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{PyBOP, DIPEA, DMF}} \text{Target compound}
$$
Conditions : RT, 18–24 hours.
Yield : 65–70%.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Method | Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| EDAC/DMAP | EDAC | DCM | 3 | 20–77 | 85–90 |
| PyBOP | PyBOP | DMF | 24 | 65–70 | 95–98 |
| TBTU | TBTU | THF | 72 | 50–55 | 88–92 |
Challenges and Mitigation Strategies
- Low Amine Reactivity : Steric hindrance at pyrrolidine’s 3-position necessitates high-efficiency coupling agents (e.g., PyBOP).
- Thiazole Ring Instability : Acidic conditions during Boc deprotection may degrade thiazole; TFA/DCM at 0°C minimizes decomposition.
- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) or preparative HPLC resolves N-acylated impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. Various derivatives have been synthesized and tested against cancer cell lines, showing promising results. For instance, studies have demonstrated that thiazole derivatives can inhibit DNA synthesis without affecting protein synthesis, targeting key pathways involved in tumorigenesis .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Properties
Compounds with thiazole and thiophene structures are also known for their antimicrobial activities. They have been investigated for their effectiveness against various bacterial strains and fungi, showcasing potential as new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been explored in several studies. These compounds may inhibit inflammatory pathways, providing therapeutic options for conditions characterized by chronic inflammation .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of a series of thiazole derivatives similar to N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide against HepG-2 and A-549 cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like cisplatin, suggesting their potential as effective anticancer drugs .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including kinases involved in cancer progression. These studies help elucidate the mechanisms by which these compounds exert their effects at the molecular level .
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The thiazole and thiophene groups in the target compound likely improve metabolic stability and binding affinity compared to purely aromatic analogs .
- Synthetic Feasibility : Standard carboxamide coupling strategies (e.g., HATU/TEA) are applicable, but purification may require advanced chromatography, as seen in .
- Therapeutic Potential: Divergence from cyclopentyl fentanyl’s opioid activity underscores the role of heterocycles in redirecting bioactivity toward non-opioid targets .
Biological Activity
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine Moiety : Often associated with enhanced bioactivity in various therapeutic contexts.
- Thiophene Substituent : Contributes to the compound's interaction with biological targets.
The molecular formula is with a molecular weight of 279.4 g/mol. Its unique combination of heterocyclic structures allows for multiple interactions with biological systems, potentially enhancing its pharmacological profile.
Biological Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of pathogens.
- Anticancer Properties : Several studies have highlighted the potential of thiazole-containing compounds in inhibiting cancer cell proliferation.
- Anticonvulsant Effects : Some thiazole-pyrrolidine analogs have demonstrated efficacy in models of epilepsy.
The mechanisms by which this compound exerts its effects may include:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. For instance, thiazole derivatives have been investigated as glucokinase (GK) activators, which are relevant in diabetes management .
- Cell Signaling Modulation : By influencing signaling pathways, this compound may affect cellular responses related to growth and apoptosis.
- Binding Affinity Studies : Research on binding affinities with various biological targets is crucial for determining the therapeutic potential of this compound.
Case Studies and Research Findings
Several studies provide insights into the biological activity of similar compounds:
- Glucokinase Activators : A study identified cycloalkyl-fused N-thiazol-2-yl-benzamides as partial GK activators, demonstrating a balance between potency and safety in diabetic models . This suggests that similar thiazole-containing compounds could be effective in managing glucose levels without significant side effects.
- Anticonvulsant Activity : Research on thiazole-integrated pyrrolidinones revealed significant anticonvulsant properties, with one compound showing a protection index indicating its potential as a therapeutic agent .
- Antitumor Studies : Investigations into benzothiazole derivatives have shown promising anticancer effects, emphasizing the importance of structural modifications in enhancing bioactivity .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring | Antimicrobial |
| Thienopyridine | Thiophene ring | Antiplatelet |
| Benzamide derivatives | Amide structure | Anticancer |
This comparative analysis highlights how the unique combination of thiazole and thiophene functionalities in this compound may enhance its bioactivity compared to simpler analogs.
Q & A
Q. What are the optimized synthetic routes for N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction yields be improved?
- Methodological Answer : A common synthetic approach involves three key steps: (1) cyclization to form the pyrrolidine-thiazole core using precursors like 2-aminothiazole derivatives under acidic/basic conditions, (2) Friedel-Crafts acylation to introduce the thiophene moiety, and (3) amide coupling with cyclopentanecarboxylic acid derivatives. Yield optimization can be achieved via statistical experimental design (e.g., factorial designs) to identify critical parameters such as reaction temperature, solvent polarity, and catalyst loading . For example, refluxing in acetonitrile with triethylamine as a base has been shown to enhance cyclization efficiency in analogous thiazole-containing compounds .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the thiophene β-protons (δ 6.8–7.2 ppm) and the cyclopentane carboxamide carbonyl (δ ~170 ppm).
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation and thiazole-thiophene spatial arrangement .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C18H21N3OS2, expected [M+H]+: 376.12). Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances accuracy .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into reaction design and mechanistic studies for this compound?
- Methodological Answer : Reaction path search algorithms (e.g., IRC calculations) can model transition states for key steps like cyclization or acylation. For example, density functional theory (DFT) at the B3LYP/6-31G(d) level predicts activation energies for thiophene ring functionalization, guiding solvent/catalyst selection . Molecular docking may also explore potential biological interactions, such as binding to thiazole-sensitive enzymes (e.g., kinase targets) .
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements.
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., impurity levels >95% vs. <90%) .
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm target engagement .
Q. What strategies are effective for characterizing degradation products or metabolic byproducts of this compound?
- Methodological Answer :
- LC-MS/MS with stable isotope labeling : Tracks metabolic pathways in vitro (e.g., hepatic microsomal assays).
- Forced degradation studies : Expose the compound to stress conditions (pH 1–12, UV light) and analyze via HPLC-UV/HRMS. For example, thiophene ring oxidation to sulfoxides is a common degradation pathway .
- Computational metabolite prediction : Tools like GLORY or Meteor Nexus prioritize likely metabolites for targeted identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
